
1,3-Diethyl-5-(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-5-(propan-2-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two ethyl groups at positions 1 and 3, and an isopropyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, Friedel-Crafts alkylation can be employed, where benzene is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion and minimize by-products.
化学反应分析
Types of Reactions
1,3-Diethyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl and isopropyl groups can be replaced by other substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
1,3-Diethyl-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of molecules with specific biological activities.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
作用机制
The mechanism of action of 1,3-Diethyl-5-(propan-2-yl)benzene in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution reactions, the electron-rich benzene ring undergoes attack by electrophiles, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the ring. The presence of ethyl and isopropyl groups can influence the reactivity and orientation of the substitution reactions.
相似化合物的比较
Similar Compounds
1,3-Diethylbenzene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1,3-Diisopropylbenzene: Contains two isopropyl groups instead of ethyl groups, leading to different steric and electronic effects.
1,3,5-Triethylbenzene: Has an additional ethyl group, which can further influence the reactivity and properties of the compound.
Uniqueness
1,3-Diethyl-5-(propan-2-yl)benzene is unique due to the combination of ethyl and isopropyl groups on the benzene ring This specific substitution pattern can lead to distinct chemical reactivity and physical properties compared to other similar compounds
属性
CAS 编号 |
15181-12-1 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC 名称 |
1,3-diethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-7-12(6-2)9-13(8-11)10(3)4/h7-10H,5-6H2,1-4H3 |
InChI 键 |
RZNHYUQSLBCXTI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)C(C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
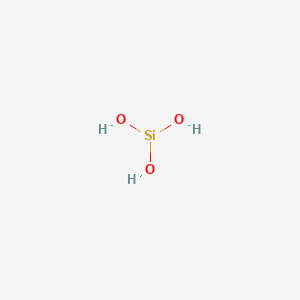

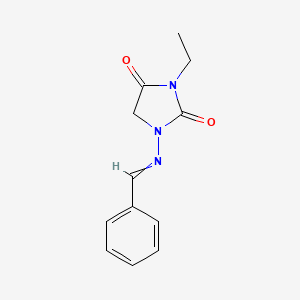
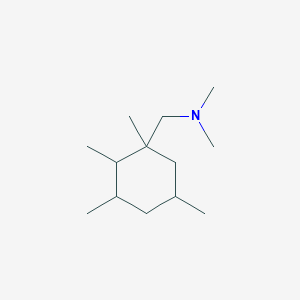
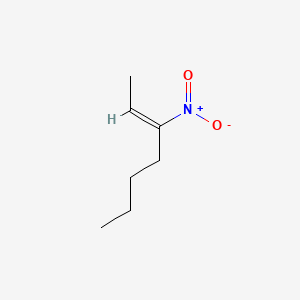
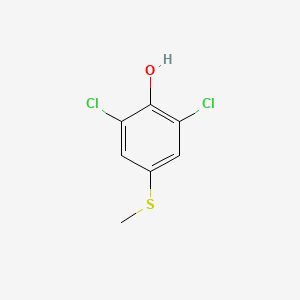
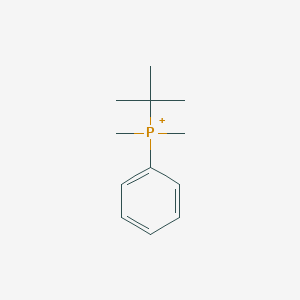

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
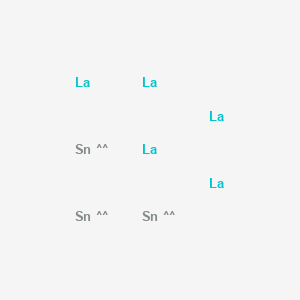
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

